阿斯巴甜-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

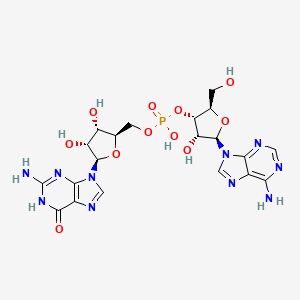

A labeled dipeptide ester about 160 times sweeter than sucrose in aqueous solution. A non-nutritive sweetener.

科学研究应用

致癌性研究

阿斯巴甜已被国际癌症研究机构 (IARC)——世界卫生组织 (WHO) 的一个分支机构——列为“可能致癌物” {svg_1}. 这一分类基于对人和啮齿动物研究中有限的肝癌证据 {svg_2}. 然而,联合国粮农组织/世界卫生组织食品添加剂专家委员会 (JECFA) 坚持认为,阿斯巴甜的每日推荐摄入量不会改变 {svg_3}. 这一分类更多的是呼吁研究界更好地了解阿斯巴甜消费可能带来的致癌风险 {svg_4}.

食品和饮料行业

阿斯巴甜被用于为数千种食品和饮料产品增甜 {svg_5}. 它比糖甜200倍,在全球范围内被用于超过6000种产品,包括无糖饮料、口香糖、牙膏和咀嚼维生素 {svg_6}.

营养学研究

阿斯巴甜因其作为低热量甜味剂的广泛使用而被用于营养学研究 {svg_7}. 研究人员已经研究了阿斯巴甜对天冬氨酸、苯丙氨酸和甲醇血清水平的影响 {svg_8}. 这些研究发现,这些水平远低于动物物种中与不良影响相关的水平 {svg_9}.

未来方向

作用机制

Target of Action

Aspartame, also known as L-alpha-aspartyl-L-phenylalanine methyl ester, is a commonly used synthetic sweetener . The primary targets of Aspartame are various cancer-related proteins . It has the potential to impact these proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function .

Mode of Action

Aspartame interacts with its targets, the cancer-related proteins, through a process that involves network toxicology and molecular docking techniques . The binding affinity and modes of action of Aspartame with these key proteins have been examined using these techniques . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Biochemical Pathways

The biochemical pathways affected by Aspartame are those related to carcinogenesis . Aspartame has the potential to interfere with the function of biomolecules, which can lead to an increased likelihood of cellular carcinogenesis . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Pharmacokinetics

Aspartame is 180 to 200 times sweeter than sucrose and is metabolized as a protein . Its subsequent amino acids are used up in their respective mechanisms . The U.S. Food and Drug Administration (FDA) continues to regard Aspartame as safe within the recommended intake limits, setting the Acceptable Daily Intake (ADI) at 40 mg per kilogram of body weight .

Result of Action

The molecular and cellular effects of Aspartame’s action are significant. It has been suggested that Aspartame has the potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . It’s important to note that these findings need to be validated in actual biological systems due to the complexity of the in vivo environment .

Action Environment

The action, efficacy, and stability of Aspartame can be influenced by various environmental factors. For example, the amount of Aspartame ingested should be monitored carefully to avoid health implications . Furthermore, the controversy persists even after the World Health Organization (WHO) classified Aspartame as a carcinogenic substance . Therefore, the safety of Aspartame is still a topic of ongoing research and debate .

生化分析

Biochemical Properties

Aspartame-d5, like Aspartame, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, aspartate, a derivative of Aspartame, has been reported to be a putative excitatory neurotransmitter in retina and in the retinohypothalamic tract (RHT) and suprachiasmatic nuclei (SCN) .

Cellular Effects

Aspartame-d5 influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, ingestion of L-aspartate into the SCN results in minor phase advances during a subjective day .

Molecular Mechanism

At the molecular level, Aspartame-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Aspartame-d5 might lead to increased levels of aspartate in the brain which could alter the characteristics of biochemical variables possibly by modulating the transmission in several areas/nuclei in the brain including RHT and SCN .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aspartame-d5 change over time. Studies have shown acrophase delays in glucose, total protein and advances in AST rhythms and increased mesor (in AST), amplitude (in cholesterol) and decreased amplitude values (in glucose, AST) in aspartame treated animals .

Dosage Effects in Animal Models

The effects of Aspartame-d5 vary with different dosages in animal models. High doses of Aspartame-d5 have been shown to cause significant increases in the weight of liver and brain in rats .

Metabolic Pathways

Aspartame-d5 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, aspartate, a derivative of Aspartame-d5, is involved in the transmission of light information from retina to SCN via RHT .

属性

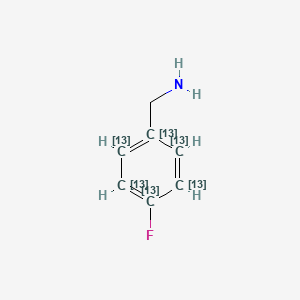

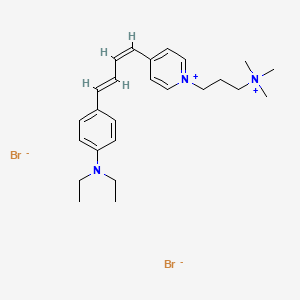

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-HEPISUNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

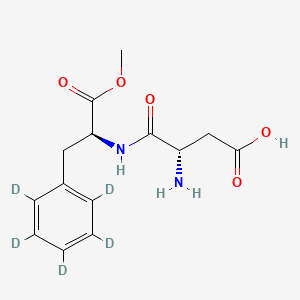

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675637 |

Source

|

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356849-17-6 |

Source

|

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)

![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)